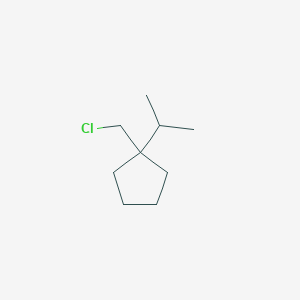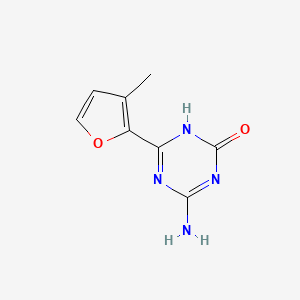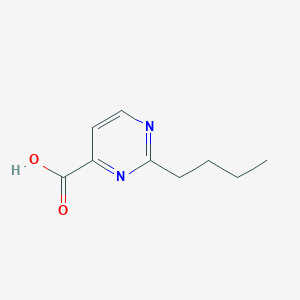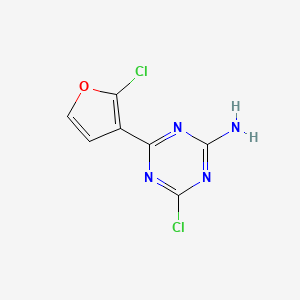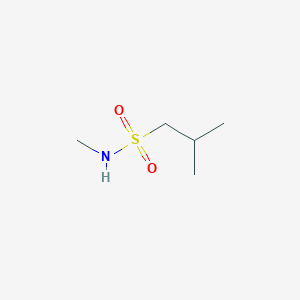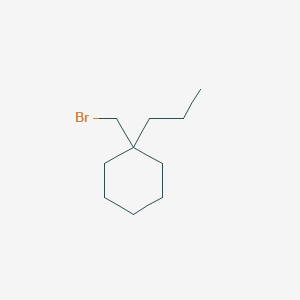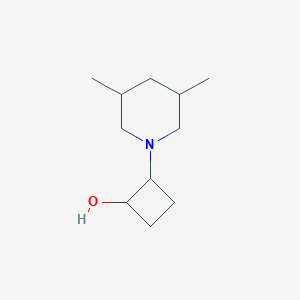
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by a cyclobutanol ring substituted with a 3,5-dimethylpiperidinyl group, making it a unique structure in organic chemistry.
准备方法
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with 3,5-dimethylpiperidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its piperidine moiety is a common feature in many biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of pain management and neuroprotection.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, inflammation, and cell proliferation .
相似化合物的比较
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
2-(3,5-Dimethylpiperidin-1-yl)ethan-1-ol: This compound has a similar piperidine moiety but differs in the length and structure of the carbon chain.
2-(3,5-Dimethylpiperidin-1-yl)propan-1-ol: Another similar compound with a different carbon chain length, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its cyclobutanol ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpiperidin-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-5-9(2)7-12(6-8)10-3-4-11(10)13/h8-11,13H,3-7H2,1-2H3 |
InChI 键 |
QVKSUMDKMSBRSR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C2CCC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


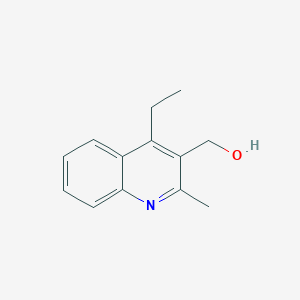
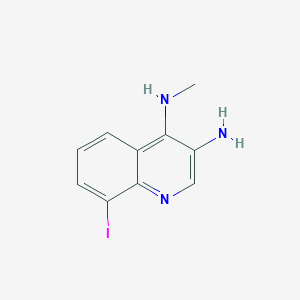
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
